molecular formula C6H7N3O B112961 4-Amino-3-pyridinecarboxamide CAS No. 7418-66-8

4-Amino-3-pyridinecarboxamide

Cat. No.: B112961
CAS No.: 7418-66-8
M. Wt: 137.14 g/mol
InChI Key: OFDXXPVRNNRMHI-UHFFFAOYSA-N
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Description

4-Amino-3-pyridinecarboxamide is an organic compound with the molecular formula C6H7N3O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

4-Amino-3-pyridinecarboxamide is an amine derivative that can be used as a pharmaceutical intermediate . .

Mode of Action

It’s possible that it interacts with specific receptors or enzymes, leading to therapeutic effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented in the available literature. These properties are crucial in determining the bioavailability of the compound. A study on pyridine carboxamide derivatives as urease inhibitors has shown promising results, indicating potential pharmacokinetic properties .

Biochemical Analysis

Biochemical Properties

4-Amino-3-pyridinecarboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the positions and types of substituents on the aromatic rings of the compound .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Amino-3-pyridinecarboxamide typically involves the reaction of 3-cyanopyridine with ammonia. The reaction is carried out in an aqueous medium at elevated temperatures. The process can be summarized as follows:

    Starting Material: 3-Cyanopyridine

    Reagent: Ammonia

    Conditions: Aqueous medium, elevated temperature

The reaction proceeds through the nucleophilic addition of ammonia to the nitrile group of 3-cyanopyridine, followed by hydrolysis to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same starting materials and reaction conditions as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-pyridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-nitro-3-pyridinecarboxamide.

    Reduction: Reduction of the compound can yield 4-amino-3-pyridinecarboxylic acid.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents or acylating agents under mild conditions.

Major Products

The major products formed from these reactions include 4-nitro-3-pyridinecarboxamide, 4-amino-3-pyridinecarboxylic acid, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Table 1: Chemical Reactions of 4-Amino-3-pyridinecarboxamide

Reaction TypeDescriptionCommon Reagents
OxidationIntroduces functional groups or modifies existing onesPotassium permanganate, hydrogen peroxide
ReductionConverts nitro groups to amino groups or reduces other functional groupsPalladium on carbon (Pd/C), sodium borohydride
SubstitutionInvolves replacing halogen atoms or other substituentsBases or acids to facilitate the reaction

Biological Applications

Research has indicated that this compound possesses potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

A study identified pyridine carboxamide derivatives as promising candidates against Mycobacterium tuberculosis. Specifically, derivatives like MMV687254 demonstrated significant bacteriostatic and bactericidal effects against M. tuberculosis in vitro. Mechanistic studies revealed that these compounds act as prodrugs activated by the bacterial enzyme AmiC, inducing autophagy and inhibiting bacterial growth .

Anticancer Properties

This compound has been explored for its potential as a therapeutic agent in cancer treatment. Research indicates that derivatives of this compound can inhibit specific protein kinases involved in cancer cell proliferation. For instance, it has shown activity against c-Met and VEGFR-2, both critical for tumor growth and metastasis .

Case Study: Cytotoxicity in Cancer Cells

In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines. In vivo studies further confirmed significant tumor regression in models of breast and lung cancers when treated with this compound.

Pharmaceutical Development

The compound's role as a pharmaceutical intermediate is being actively researched. Its ability to interact with biological targets makes it a candidate for developing new drugs aimed at treating infectious diseases and cancers.

Table 2: Summary of Biological Activities

Activity TypeDescription
AntimicrobialEffective against M. tuberculosis
Kinase InhibitionTargets c-Met, VEGFR-2
CytotoxicityInduces apoptosis in cancer cells
Therapeutic UsePotential candidate for cancer therapies

Industrial Applications

In addition to its biological applications, this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its chemical properties allow it to serve as an effective intermediate in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-pyridinecarboxamide
  • 4-Amino-5-pyridinecarboxamide
  • 4-Amino-6-pyridinecarboxamide

Uniqueness

4-Amino-3-pyridinecarboxamide is unique due to its specific position of the amino group on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for research and industrial applications .

Biological Activity

4-Amino-3-pyridinecarboxamide, a derivative of pyridine, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its molecular formula C6H7N3OC_6H_7N_3O and has been studied for various therapeutic applications, including antimicrobial and anticancer properties.

Overview of Biological Activity

This compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Potential : Research indicates that derivatives of this compound can act as inhibitors of specific kinases involved in cancer progression, highlighting its potential as an antitumor agent.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, which could disrupt cellular signaling pathways critical for cancer cell proliferation and survival.
  • Cellular Interaction : It interacts with various biomolecules, influencing gene expression and cellular metabolism. These interactions are essential for its therapeutic effects.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Current literature lacks comprehensive data on its absorption, distribution, metabolism, and excretion (ADME) properties. However, studies on related pyridine carboxamide derivatives suggest promising pharmacokinetic characteristics that warrant further research.

Anticancer Activity

A study evaluating the cytotoxic effects of this compound derivatives on various cancer cell lines demonstrated significant antitumor activity. The mechanism involved the modulation of signaling pathways associated with cell growth and survival, particularly through the inhibition of receptor tyrosine kinases like c-Kit and c-Met.

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (Breast Cancer)5.2Inhibition of c-Kit
Study BA549 (Lung Cancer)4.8Inhibition of c-Met

Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was assessed against several bacterial strains. The compound exhibited notable inhibitory concentrations, suggesting its potential as a therapeutic agent against infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12.5 µg/mL
S. aureus10 µg/mL

Properties

IUPAC Name

4-aminopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H,(H2,7,9)(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDXXPVRNNRMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60542259
Record name 4-Aminopyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7418-66-8
Record name 4-Amino-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7418-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminopyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-tert-Butoxycarbonylamino-nicotinic acid (1.0 g, 4.20 mmol) was suspended in dry DMF (50 mL) followed by carbonyl-diimidazole (CDI, 1.36 g, 8.40 mmol). The mixture was heated to 60° C. for 1 h, then cooled. Dry ammonia gas was slowly bubbled through this solution for 1 h, followed by evaporation of the mixture. The residue was dissolved in water (20 mL)/chloroform (50 mL) and shaken then the layers separated. The aqueous layer was extracted further with chloroform (3×50 mL) and the combined organic extracts dried (MgSO4) and evaporated to give a yellow oily solid. Silica gel chromatography (CH2Cl2, 0–15% MeOH gradient) gave the desired product, (3-Carbamoyl-pyridin-4-yl)-carbamic acid tert-butyl ester, as a yellow solid. This material was directly treated with trifluoroacetic acid (TFA, 20 mL) stirred at r.t. for 45 min., then evaporated to give the desired amine, 4-Amino nicotinamide, as its TFA salt (892 mg, 85% yield over 2 steps).
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